molecular formula C11H7FOS B8381178 2-Fluoro-6-(thiophen-3-yl)benzaldehyde

2-Fluoro-6-(thiophen-3-yl)benzaldehyde

Cat. No.: B8381178
M. Wt: 206.24 g/mol
InChI Key: SYHOEMXTIIFZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(thiophen-3-yl)benzaldehyde is a high-purity chemical compound provided for research and development purposes. This benzaldehyde derivative features a molecular formula of C11H7FOS and a molecular weight of 206.24 g/mol . The compound's structure is characterized by a fluorine atom adjacent to the aldehyde group on a benzene ring, which is further substituted with a thiophen-3-yl group, creating a bi-aryl system with potential as a versatile building block in organic synthesis . The presence of both the electron-withdrawing aldehyde and the fluorine atom makes this compound a valuable scaffold for the construction of more complex molecules, particularly in medicinal chemistry and materials science. Researchers can utilize this compound in cross-coupling reactions, as a precursor for heterocyclic synthesis, or in the development of ligands for catalysis. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H7FOS

Molecular Weight

206.24 g/mol

IUPAC Name

2-fluoro-6-thiophen-3-ylbenzaldehyde

InChI

InChI=1S/C11H7FOS/c12-11-3-1-2-9(10(11)6-13)8-4-5-14-7-8/h1-7H

InChI Key

SYHOEMXTIIFZLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)C2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The substituent at the 6-position of the benzaldehyde ring significantly influences electronic properties and reactivity. Key analogues include:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-Fluoro-6-(thiophen-3-yl)benzaldehyde Thiophene (S-heterocycle) C₁₁H₇FOS 206.24 Electron-rich sulfur atom; planar structure
2-Fluoro-6-(furan-3-yl)benzaldehyde Furan (O-heterocycle) C₁₁H₇FO₂ 190.17 Oxygen atom; lower polarizability
2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde Pyrazole (N-heterocycle) C₁₁H₉FN₂O 204.20 Nitrogen-rich; hydrogen-bonding capability
P-63†: 2-(1-Fluoro-2-oxo-2-(thiophen-3-yl)ethyl)benzaldehyde Thiophene + oxoethyl group C₁₃H₉FO₂S 248.27 Additional carbonyl group; extended conjugation

†From .

Key Observations :

  • Thiophene vs. Furan : Thiophene’s sulfur atom enhances electron density and polarizability compared to furan’s oxygen, influencing reactivity in metal-catalyzed reactions (e.g., gold/silver-mediated cycloadditions) .
  • Oxoethyl Derivative (P-63) : The carbonyl group in P-63 increases molecular weight and alters electronic conjugation, likely affecting solubility and reactivity .

Physicochemical Properties

Property 2-Fluoro-6-(thiophen-3-yl)benzaldehyde 2-Fluoro-6-(furan-3-yl)benzaldehyde Pyrazole Derivative P-63 (Oxoethyl-Thiophene)
Boiling Point Not reported Not reported Not reported Not reported
Melting Point Not reported Not reported Not reported Yellow solid
Polarity (Rf) Not reported Not reported Not reported 0.26
Solubility Likely moderate in organic solvents Similar to thiophene analogue Higher polarity due to N-heterocycle Lower due to carbonyl group

Preparation Methods

Protection of the Aldehyde Group

The aldehyde group in 2-fluorobenzaldehyde is highly reactive, necessitating protection during subsequent bromination. Conversion to a diethyl acetal via acid-catalyzed reaction with ethylene glycol ensures stability and alters the directing effects of the aromatic ring. For example:

2-Fluorobenzaldehyde+HO(CH2)2OHH+2-Fluorobenzaldehyde diethyl acetal(Yield: 85–90%)\text{2-Fluorobenzaldehyde} + \text{HO(CH}2\text{)}2\text{OH} \xrightarrow{\text{H}^+} \text{2-Fluorobenzaldehyde diethyl acetal} \quad \text{(Yield: 85–90\%)}

This step mitigates undesired side reactions and directs electrophilic substitution to the para position relative to the acetal.

Regioselective Bromination

With the acetal as a directing group, bromination proceeds at the para position (original position 6 of the benzaldehyde). Using bromine (Br2\text{Br}_2) and iron(III) bromide (FeBr3\text{FeBr}_3) in dichloromethane at 0–25°C achieves selective monobromination:

2-Fluorobenzaldehyde diethyl acetal+Br2FeBr32-Fluoro-6-bromobenzaldehyde diethyl acetal(Yield: 70–75%)\text{2-Fluorobenzaldehyde diethyl acetal} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{2-Fluoro-6-bromobenzaldehyde diethyl acetal} \quad \text{(Yield: 70–75\%)}

Deprotection with aqueous hydrochloric acid regenerates the aldehyde:

2-Fluoro-6-bromobenzaldehyde diethyl acetalHCl2-Fluoro-6-bromobenzaldehyde(Yield: 90–95%)\text{2-Fluoro-6-bromobenzaldehyde diethyl acetal} \xrightarrow{\text{HCl}} \text{2-Fluoro-6-bromobenzaldehyde} \quad \text{(Yield: 90–95\%)}

Suzuki-Miyaura Coupling with Thiophene-3-boronic Acid

The brominated intermediate undergoes palladium-catalyzed cross-coupling with thiophene-3-boronic acid. Optimal conditions use tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) and sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) in a tetrahydrofuran (THF)/water mixture at 80–100°C:

2-Fluoro-6-bromobenzaldehyde+Thiophene-3-boronic acidPd(PPh3)42-Fluoro-6-(thiophen-3-yl)benzaldehyde(Yield: 65–75%)\text{2-Fluoro-6-bromobenzaldehyde} + \text{Thiophene-3-boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{2-Fluoro-6-(thiophen-3-yl)benzaldehyde} \quad \text{(Yield: 65–75\%)}

Key Data :

  • Catalyst loading: 2–5 mol% Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4

  • Reaction time: 12–24 hours

  • Purification: Column chromatography (hexane/ethyl acetate)

Lithiation-Formylation and Subsequent Functionalization

Directed Ortho-Metalation

Starting from 2-fluoro-1-bromo-3-(thiophen-3-yl)benzene, n-butyllithium (n-BuLi\text{n-BuLi}) at -78°C deprotonates the position ortho to the bromine. Quenching with N,N\text{N,N}-dimethylformamide (DMF) introduces the aldehyde group:

2-Fluoro-1-bromo-3-(thiophen-3-yl)benzenen-BuLi, DMF2-Fluoro-6-(thiophen-3-yl)benzaldehyde(Yield: 50–60%)\text{2-Fluoro-1-bromo-3-(thiophen-3-yl)benzene} \xrightarrow{\text{n-BuLi, DMF}} \text{2-Fluoro-6-(thiophen-3-yl)benzaldehyde} \quad \text{(Yield: 50–60\%)}

Challenges :

  • Strict temperature control (-78°C) to avoid side reactions.

  • Compatibility of thiophene with strong bases.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Suzuki-Miyaura CouplingBromination, protection, coupling65–75%High regioselectivity; scalableMultiple protection/deprotection steps
Lithiation-FormylationDirected metalation, formylation50–60%Direct aldehyde introductionLow-temperature sensitivity

Mechanistic Insights and Optimization

Palladium Catalyst Efficiency

Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 facilitates oxidative addition of the aryl bromide and transmetalation with the boronic acid. Adding ligands like AsPh3\text{AsPh}_3 or SPhos\text{SPhos} improves yields in sterically hindered systems.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance boronic acid solubility, while elevated temperatures (80–100°C) accelerate coupling kinetics. However, prolonged heating risks aldehyde oxidation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-Fluoro-6-(thiophen-3-yl)benzaldehyde?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the thiophene moiety to the fluorinated benzaldehyde core. For example, thiophene derivatives (e.g., thiophen-3-ylboronic acid) can react with halogenated benzaldehydes under palladium catalysis. Reaction conditions (e.g., solvent, temperature, and catalyst loading) must be optimized to avoid side reactions like protodeboronation . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product in high purity.

Q. How can the structure of 2-Fluoro-6-(thiophen-3-yl)benzaldehyde be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify fluorine coupling patterns and thiophene proton environments.
  • FTIR : Detect characteristic aldehyde C=O stretching (~1700 cm1^{-1}) and C-F vibrations (~1100–1250 cm1^{-1}) .
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the torsional angle between the thiophene and benzaldehyde planes .

Q. What safety protocols are essential for handling fluorinated benzaldehyde derivatives?

  • Methodological Answer : Based on analogous compounds (e.g., 2-Fluoro-6-(trifluoromethyl)benzaldehyde), wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of volatile aldehydes. Store in airtight containers at 2–8°C to minimize degradation. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for 2-Fluoro-6-(thiophen-3-yl)benzaldehyde?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies and NMR chemical shifts. Discrepancies between experimental and theoretical values (e.g., in C=O stretching modes) may arise from solvent effects or anharmonicity. Compare computed rotational barriers (e.g., thiophene-aldehyde torsion) with high-resolution FTIR data to validate models .

Q. What strategies mitigate competing side reactions during functionalization of the aldehyde group?

  • Methodological Answer : Protect the aldehyde as an acetal or imine prior to further derivatization. For example, use ethylene glycol under acid catalysis to form a cyclic acetal, which stabilizes the aldehyde during subsequent reactions (e.g., nucleophilic substitutions at the fluorine position). Deprotection with aqueous HCl regenerates the aldehyde . Monitor reaction progress via TLC or GC-MS to optimize yields .

Q. How can the electronic effects of fluorine and thiophene substituents be quantified in this compound?

  • Methodological Answer : Electrochemical methods (cyclic voltammetry) measure redox potentials to assess electron-withdrawing effects of fluorine and electron-donating properties of thiophene. Compare with Hammett substituent constants (σm\sigma_m for fluorine, σp\sigma_p for thiophene). UV-Vis spectroscopy reveals bathochromic shifts in π\pi-π\pi^* transitions, correlating with conjugation extent between substituents .

Critical Analysis of Research Challenges

  • Stereoelectronic Effects : The fluorine atom’s electronegativity may reduce electron density at the aldehyde group, complicating nucleophilic additions. Computational modeling (DFT) and kinetic studies are needed to quantify these effects .
  • Crystallization Difficulties : Fluorine-thiophene steric clashes may hinder crystal growth. Use mixed solvents (e.g., DCM/hexane) and slow evaporation to improve crystal quality for X-ray analysis .

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